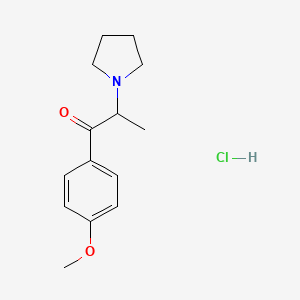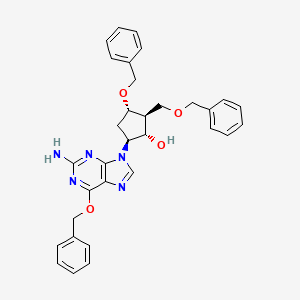
4/'-methoxy-alpha-Pyrrolidinopropiophenone (hydrochloride)
Descripción general
Descripción
4’-Methoxy-α-pyrrolidinopropiophenone (MOPPP) is a stimulant designer drug of the pyrrolidinophenone class . It has the potential to produce euphoria, an effect shared with other classical stimulants .
Synthesis Analysis
MOPPP is structurally related to α-PPP in the same way that PMA is related to amphetamine: a methoxy group has been added to the 4-position on the phenyl ring . It is structurally very similar to α-PPP, with only one added methyl group in the para position on the phenyl ring .Molecular Structure Analysis
The molecular formula of MOPPP is C14H19NO2 . The average mass is 233.306 Da and the monoisotopic mass is 233.141586 Da .Physical And Chemical Properties Analysis
MOPPP has a density of 1.1±0.1 g/cm3, a boiling point of 362.6±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.9±3.0 kJ/mol, and the flash point is 173.1±22.3 °C .Aplicaciones Científicas De Investigación
Metabolism and Detection
Metabolism in Rats and Humans : 4'-Methoxy-alpha-pyrrolidinopropiophenone (MOPPP) is completely metabolized in rats. Its metabolism involves demethylation of the methoxy group, hydroxylation of the pyrrolidine ring, dehydrogenation to the corresponding lactam, and oxidative desamination to diketo compounds. Some demethylated metabolites are hydroxylated and methylated, with hydroxy groups partially conjugated (Springer et al., 2003). Similar metabolic pathways are observed in human liver microsomes, with cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, playing a significant role in MOPPP metabolism (Springer et al., 2003).
Toxicological Detection : A toxicological detection procedure for MOPPP in urine using gas chromatography-mass spectrometry (GC-MS) has been developed. This procedure allows for the detection of MOPPP through its metabolites in urine samples, using solid-phase extraction and mass chromatography for screening and identification (Springer et al., 2003).
Pharmacological Properties
Central Muscle Relaxant Activity : The compound 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone hydrochloride, which is structurally related to 4/'-methoxy-alpha-Pyrrolidinopropiophenone, has been studied for its central muscle relaxant properties. This derivative shows potent relaxant activity on both alpha- and gamma-rigidities in rats, indicating potential therapeutic applications in muscle relaxation (Morikawa et al., 1987).
Serotonin Receptor Affinity : Studies on cathinone and related analogues, which include compounds similar to 4/'-methoxy-alpha-Pyrrolidinopropiophenone, suggest that these substances possess affinity for serotonin receptors, indicating potential implications for mood and behavioral effects (Glennon & Liebowitz, 1982).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12;/h5-8,11H,3-4,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNXEPKGUANWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344562 | |
| Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride | |
CAS RN |
1794760-01-2 | |
| Record name | Moppp HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1794760012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOPPP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QA5EHN5EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)
